2-(1H-indol-3-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one
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Overview
Description
2-(1H-indol-3-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one is a complex organic compound featuring an indole moiety and a spirocyclic structure. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals. The spirocyclic structure adds to the compound’s uniqueness, potentially enhancing its biological properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one typically involves multiple steps, starting with the formation of the indole ring. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The spirocyclic structure can be introduced through a series of cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted indole derivatives, depending on the electrophile used.
Scientific Research Applications
2-(1H-indol-3-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The spirocyclic structure may enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)quinazolin-4(3H)-one: Another indole derivative with significant biological activity.
2-(1H-indol-3-yl)ethanamine: A simpler indole derivative used in various synthetic applications.
Uniqueness
2-(1H-indol-3-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one is unique due to its spirocyclic structure, which is less common among indole derivatives. This structure may confer additional stability and enhance its biological activity compared to simpler indole compounds .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c25-21(10-17-13-23-20-9-5-4-8-19(17)20)24-14-22(15-24)11-18(12-22)16-6-2-1-3-7-16/h1-9,13,18,23H,10-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWGQTZSWGHWLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)C(=O)CC3=CNC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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